2-(Butylamino)benzoic acid

Beschreibung

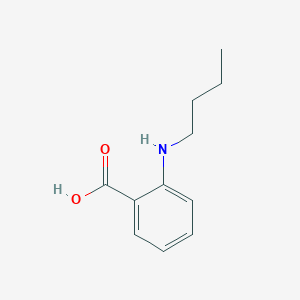

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(butylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-3-8-12-10-7-5-4-6-9(10)11(13)14/h4-7,12H,2-3,8H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBHUGJZAZYELM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC=CC=C1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90170382 |

Source

|

| Record name | Anthranilic acid, N-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17781-86-1 |

Source

|

| Record name | 2-(Butylamino)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17781-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthranilic acid, N-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017781861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthranilic acid, N-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(Butylamino)benzoic Acid from Anthranilic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(butylamino)benzoic acid, a valuable intermediate in the development of pharmaceuticals and fine chemicals. The document details the predominant synthetic route from anthranilic acid via direct N-alkylation, offering a deep dive into the reaction mechanism, a step-by-step experimental protocol, and strategies for purification and characterization. Authored from the perspective of an experienced application scientist, this guide emphasizes the causal relationships behind procedural choices, ensuring a robust and reproducible methodology for researchers, chemists, and professionals in drug development.

Introduction and Strategic Importance

Anthranilic acid (2-aminobenzoic acid) is a versatile aromatic compound that serves as a foundational building block in numerous biological and chemical processes.[1][2][3] Its amphoteric nature, possessing both an acidic carboxylic group and a basic amino group, makes it a reactive precursor for a wide array of derivatives.[3] Among these, N-alkylated anthranilic acids are of significant interest.

This compound, the target molecule of this guide, is a derivative that finds application as a key intermediate in organic synthesis. The introduction of the butyl group modifies the lipophilicity and electronic properties of the parent molecule, making it a tailored precursor for more complex structures, including active pharmaceutical ingredients (APIs).[4] The synthesis of such derivatives is a fundamental task in medicinal chemistry, where precise control over molecular architecture is paramount.[4] This guide focuses on the most common and practical laboratory-scale synthesis: the direct N-butylation of anthranilic acid.

Synthetic Pathway Analysis: N-Alkylation vs. Reductive Amination

Two primary strategies are viable for the synthesis of this compound from anthranilic acid:

-

Direct Nucleophilic Substitution (N-Alkylation): This is the most straightforward approach, involving the reaction of the nucleophilic amino group of anthranilic acid with a butyl electrophile, typically a butyl halide such as 1-bromobutane or 1-chlorobutane. The reaction is facilitated by a base to neutralize the hydrogen halide byproduct. This method is generally preferred for its operational simplicity and use of readily available reagents.

-

Reductive Amination: This two-step, one-pot process involves the initial formation of a Schiff base (imine) between anthranilic acid and butanal (butyraldehyde). The resulting imine is then reduced in situ to the secondary amine using a suitable reducing agent like sodium borohydride.[5] While highly effective, this route requires careful control of the reaction pH and the handling of the volatile aldehyde.

This guide will focus on the direct N-alkylation method due to its widespread use and reliability.

Reaction Mechanism: Base-Mediated N-Alkylation

The direct butylation of anthranilic acid proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. The key steps are:

-

Deprotonation (Equilibrium): While the amine is the primary nucleophile, the base present in the reaction medium (e.g., potassium carbonate) can deprotonate the carboxylic acid, forming the carboxylate salt. This enhances solubility in polar aprotic solvents and prevents the acidic proton from interfering with the reaction.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic primary carbon of the 1-butyl halide. This attack occurs in a single, concerted step where the new C-N bond is formed simultaneously as the C-Br bond is broken.

-

Neutralization: The hydrogen halide (HBr) generated during the reaction is immediately neutralized by the base (e.g., K₂CO₃) to form a salt (KBr), water, and carbon dioxide, driving the reaction forward.

Below is a diagram illustrating the core mechanistic pathway.

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Anthranilic acid - Wikipedia [en.wikipedia.org]

- 4. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Spectroscopic analysis of 2-(Butylamino)benzoic acid (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-(Butylamino)benzoic Acid

Introduction

This compound, an N-substituted derivative of anthranilic acid, serves as a quintessential model for illustrating the power of modern spectroscopic techniques in the structural elucidation of organic molecules. With a molecular formula of C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol , this compound possesses a rich array of functional groups—a carboxylic acid, a secondary amine, and a substituted aromatic ring—each presenting a unique signature across different spectroscopic platforms.[1] This guide, intended for researchers and drug development professionals, provides a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Beyond a mere presentation of data, this document delves into the causality behind the spectral features, offering field-proven insights into experimental design and data interpretation, thereby providing a holistic framework for molecular characterization.

Molecular Structure and Spectroscopic Correlation

A comprehensive analysis begins with a clear understanding of the molecule's architecture. The structure combines a butyl chain attached via a secondary amine to the C2 position of a benzoic acid ring. This arrangement dictates the electronic environment of each atom, which is the fundamental basis for the observed spectroscopic signals.

Caption: Molecular structure of this compound with atom numbering for NMR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[2] The analysis involves examining the chemical shift, integration, and signal splitting to map the connectivity of atoms.[3][4]

Experimental Protocol: NMR Data Acquisition

A robust protocol is essential for acquiring high-resolution, unambiguous spectra.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this molecule. Its polarity effectively dissolves the compound, and its ability to form hydrogen bonds allows for the observation of the exchangeable protons from the amine (N-H) and carboxylic acid (O-H) groups, which might otherwise be broadened or absent.[5]

-

Instrumentation: Record the spectra on a 400 MHz (or higher) NMR spectrometer.[6]

-

Data Acquisition:

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of DMSO-d₆ and perform automated or manual shimming to optimize magnetic field homogeneity.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the proton-decoupled spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information based on the distinct electronic environments of the protons.

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically in the δ 10-13 ppm range. This significant deshielding is due to the acidic nature of the proton and its involvement in hydrogen bonding.

-

Amine Proton (-NH-): A signal, often a broad triplet, is expected around δ 5-8 ppm. The splitting to a triplet arises from coupling with the two adjacent protons on the butyl chain (C8-H₂). Broadening is common due to quadrupole effects of the nitrogen atom and chemical exchange.[4]

-

Aromatic Protons (Ar-H): The four protons on the benzene ring are chemically non-equivalent and will appear in the δ 6.5-8.0 ppm region. Their exact shifts and multiplicities are influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid group. We expect complex splitting patterns (doublets, triplets, or multiplets).

-

Butyl Group Protons (-CH₂-CH₂-CH₂-CH₃):

-

-NH-CH₂- (C8): A triplet around δ 3.1-3.4 ppm, deshielded by the adjacent nitrogen atom.

-

-CH₂- (C9, C10): Two overlapping multiplets (sextet or quintet) in the δ 1.3-1.7 ppm range.

-

-CH₃ (C11): A triplet in the upfield region, around δ 0.9 ppm, characteristic of a terminal methyl group.

-

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom in the molecule.

-

Carbonyl Carbon (-COOH): The C7 carbonyl carbon is the most deshielded, appearing significantly downfield around δ 168-172 ppm.[7][8]

-

Aromatic Carbons (C1-C6): Six distinct signals are expected in the δ 110-150 ppm range. The carbon attached to the nitrogen (C2) will be shifted downfield, while the carbon bearing the carboxylic acid group (C1) will also be downfield. The relative positions of C3-C6 are determined by the combined electronic effects of the two substituents.[9]

-

Butyl Group Carbons:

-

-NH-CH₂- (C8): Deshielded by the nitrogen, appearing around δ 42-45 ppm.

-

-CH₂- (C9, C10): Signals for the internal methylene carbons are expected in the δ 20-35 ppm range.

-

-CH₃ (C11): The terminal methyl carbon will be the most shielded (upfield), appearing around δ 13-15 ppm.

-

Summary of NMR Data

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| δ (ppm) | Multiplicity | |

| -COOH | 10.0 - 13.0 | Broad Singlet |

| Ar-H | 6.5 - 8.0 | Multiplets |

| -NH- | 5.0 - 8.0 | Broad Triplet |

| C8 (-NH-C H₂) | 3.1 - 3.4 | Triplet |

| C9, C10 (-C H₂-C H₂-) | 1.3 - 1.7 | Multiplets |

| C11 (-C H₃) | ~ 0.9 | Triplet |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is an excellent technique for identifying the types of bonds present.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For solid samples, the KBr pellet technique is standard.[10] Grind a small amount of this compound (1-2 mg) with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.[11] A background spectrum of air should be recorded first.

IR Spectral Interpretation

The IR spectrum of this compound will be dominated by absorptions from its key functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from ~3300 cm⁻¹ to ~2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[12] This broadness often causes it to overlap with C-H stretching bands.[12]

-

N-H Stretch (Secondary Amine): A single, medium-intensity peak is expected in the region of 3350-3310 cm⁻¹. This helps to confirm the presence of the secondary amine.[13]

-

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). Aliphatic C-H stretches from the butyl group will be observed as strong bands just below 3000 cm⁻¹ (e.g., 2960-2850 cm⁻¹).

-

C=O Stretch (Carboxylic Acid): A very strong, sharp absorption band between 1710 cm⁻¹ and 1680 cm⁻¹ is a definitive indicator of the carbonyl group in the carboxylic acid.[14]

-

C=C Stretches (Aromatic): Medium to weak intensity peaks in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the benzene ring.

-

C-N Stretch: This vibration typically appears in the 1350-1250 cm⁻¹ region and confirms the link between the aromatic ring and the amine nitrogen.

-

C-O Stretch: A strong band for the C-O single bond stretch of the carboxylic acid is expected around 1320-1210 cm⁻¹.[12]

Summary of Key IR Absorptions

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Strong, Very Broad |

| N-H Stretch (Secondary Amine) | 3350 - 3310 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium |

| Aliphatic C-H Stretch | 2960 - 2850 | Strong |

| C=O Stretch (Carboxylic Acid) | 1710 - 1680 | Strong, Sharp |

| Aromatic C=C Stretches | 1600 - 1450 | Medium to Weak |

| C-N Stretch | 1350 - 1250 | Medium |

| C-O Stretch | 1320 - 1210 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern offers valuable clues about the molecule's structure.[15]

Experimental Protocol: MS Data Acquisition

Electron Ionization (EI) is a common technique for volatile, thermally stable compounds.

-

Sample Introduction: The sample is introduced into the high-vacuum source of the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing an electron to be ejected from the molecule, forming a positively charged radical ion known as the molecular ion (M⁺•).[16]

-

Fragmentation: The high energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

-

Analysis: The positively charged ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).

Fragmentation Analysis

The fragmentation of this compound is governed by the stability of the resulting carbocations and radicals.

-

Molecular Ion (M⁺•): The molecular ion peak will be observed at an m/z corresponding to the molecular weight of the compound, which is 193.

-

Alpha-Cleavage: A common fragmentation pathway for amines is cleavage of the C-C bond adjacent (alpha) to the nitrogen atom. This would result in the loss of a propyl radical (•CH₂CH₂CH₃), leading to a prominent fragment ion at m/z = 193 - 43 = 150. This is often a very stable and abundant ion.

-

Loss of Carboxyl Group: Cleavage can occur to lose the carboxylic acid group as a radical (•COOH, mass 45) or the hydroxyl part (•OH, mass 17).[17]

-

Loss of •OH gives a fragment at m/z = 193 - 17 = 176.

-

Loss of •COOH gives a fragment at m/z = 193 - 45 = 148.

-

-

Loss of Phenyl Group: Cleavage of the C-C bond between the phenyl ring and the carboxylic acid group can lead to the loss of a phenyl group, resulting in a [COOH]⁺ fragment at m/z 45.[18]

Caption: Key fragmentation pathways for this compound in EI-MS.

Summary of Key Mass Fragments

| m/z Value | Proposed Fragment | Origin |

| 193 | [C₁₁H₁₅NO₂]⁺• | Molecular Ion (M⁺•) |

| 176 | [C₁₁H₁₄NO]⁺ | M⁺• - •OH |

| 150 | [C₈H₁₀NO₂]⁺ | M⁺• - •C₃H₇ (Propyl radical) |

| 148 | [C₁₀H₁₄N]⁺ | M⁺• - •COOH |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 45 | [COOH]⁺ | Carboxyl cation |

Integrated Spectroscopic Analysis: A Unified Conclusion

While each spectroscopic technique provides invaluable data, their true power lies in their combined application. The IR spectrum confirms the presence of the O-H, N-H, and C=O functional groups. Mass spectrometry establishes the molecular weight at 193 amu and suggests the connectivity through predictable fragmentation patterns, such as the loss of a propyl radical. Finally, NMR spectroscopy provides the definitive structural map, detailing the precise carbon-hydrogen framework, including the connectivity of the butyl group to the nitrogen and the substitution pattern on the aromatic ring. Together, these three techniques provide an unambiguous, self-validating confirmation of the structure of this compound.

References

-

G. T. P. Jayasuriya, S. Sotheeswaran, A. M. A. Careem, M. U. S. Sultanbawa, "Carbon-13 chemical shift assignments of derivatives of benzoic acid," Magnetic Resonance in Chemistry, vol. 28, no. 12, pp. 1045-1051, 1990. [Link]

-

S. K. Srivastava, S. Srivastava, S. D. Srivastava, "SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N-SUBSTITUTED ANTHRANILIC ACID DERIVATIVES," International Journal of Pharmaceutical Sciences and Research, vol. 1, no. 9, pp. 341-350, 2010. [Link]

-

The Royal Society of Chemistry, "Supplementary Information for 'A general and efficient method for the synthesis of carboxylic acids from aldehydes using molecular oxygen as the oxidant in water'," RSC Advances, 2017. [Link]

-

A. A. J. Raja, S. A. Martin, "Growth and Characterization of Anthranilic acid Crystals," Journal of Advances in Chemistry, vol. 12, no. 11, pp. 4480-4488, 2016. [Link]

-

PubChem, "this compound," National Center for Biotechnology Information, Accessed Jan 13, 2026. [Link]

-

Doc Brown's Chemistry, "The C-13 NMR spectrum of benzoic acid," docbrown.info, Accessed Jan 13, 2026. [Link]

-

Chemistry LibreTexts, "Mass Spectrometry - Fragmentation Patterns," chem.libretexts.org, Aug 29, 2023. [Link]

-

OpenOChem Learn, "Interpreting 1H NMR," openochem.com, Accessed Jan 13, 2026. [Link]

-

Chemguide, "FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS," chemguide.co.uk, Accessed Jan 13, 2026. [Link]

-

ACD/Labs, "The Basics of Interpreting a Proton (1H) NMR Spectrum," acdlabs.com, Dec 2, 2021. [Link]

-

M. S. El-Shahawi, et al., "Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies," Scientific Reports, vol. 12, no. 1, p. 5186, 2022. [Link]

-

Doc Brown's Chemistry, "infrared spectrum of benzoic acid," docbrown.info, Accessed Jan 13, 2026. [Link]

-

S. Hayashi, N. Kimura, "Infrared Spectra and Molecular Configuration of Benzoic Acid," Bulletin of the Institute for Chemical Research, Kyoto University, vol. 44, no. 4, pp. 335-341, 1966. [Link]

-

Slideshare, "Infrared Spectroscopy: Analyse the functional groups of benzoic acid," slideshare.net, Accessed Jan 13, 2026. [Link]

-

University of Massachusetts, "Interpretation of mass spectra," people.umass.edu, Accessed Jan 13, 2026. [Link]

-

Doc Brown's Chemistry, "mass spectrum of benzoic acid," docbrown.info, Nov 8, 2025. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Interpreting | OpenOChem Learn [learn.openochem.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. acdlabs.com [acdlabs.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

- 9. faculty.fiu.edu [faculty.fiu.edu]

- 10. Infrared Spectroscopy: Analyse the functional groups of benzoic acid | PPTX [slideshare.net]

- 11. rajpub.com [rajpub.com]

- 12. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. itmedicalteam.pl [itmedicalteam.pl]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. uni-saarland.de [uni-saarland.de]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

The Unexplored Potential of N-Butyl Anthranilic Acid Derivatives: A Technical Guide to Synthesis, Biological Evaluation, and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course into Unexplored Chemical Space

The anthranilic acid scaffold stands as a cornerstone in medicinal chemistry, serving as the foundation for a multitude of clinically significant drugs, most notably the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The versatility of its structure, with reactive amine and carboxylic acid functionalities, has invited extensive exploration of its derivatives. While N-aryl substitutions have been a major focus, leading to a deep understanding of their structure-activity relationships (SAR), the potential of simpler N-alkyl substitutions, particularly N-butyl derivatives, remains a largely uncharted territory.[3] This guide serves as a comprehensive technical resource for researchers poised to venture into this promising area. We will not only synthesize the existing, albeit limited, knowledge but also provide a robust framework for the systematic investigation of N-butyl substituted anthranilic acid derivatives, from their chemical synthesis to their biological characterization.

I. The Rationale for Investigating N-Butyl Anthranilic Acid Derivatives: A Hypothesis-Driven Approach

The introduction of an N-butyl group to the anthranilic acid core is hypothesized to modulate its biological activity through several key mechanisms:

-

Enhanced Lipophilicity: The butyl group significantly increases the lipophilicity of the molecule compared to the parent anthranilic acid. This can lead to improved cell membrane permeability, potentially enhancing bioavailability and facilitating interaction with intracellular targets.

-

Altered Receptor Binding: The size, shape, and flexibility of the butyl chain can influence the binding affinity and selectivity of the molecule for various biological targets. This could lead to novel pharmacological profiles or improved potency compared to existing derivatives.

-

Modified Metabolic Stability: The N-butyl group may alter the metabolic fate of the anthranilic acid scaffold, potentially leading to a more favorable pharmacokinetic profile.

These hypotheses provide a strong rationale for the synthesis and evaluation of a library of N-butyl substituted anthranilic acid derivatives to explore their therapeutic potential across a range of biological activities.

II. Synthetic Strategies: Accessing the N-Butyl Anthranilic Acid Scaffold

The synthesis of N-butyl substituted anthranilic acid derivatives can be approached through several established chemical methodologies. The choice of a specific route will depend on the desired final structure and the availability of starting materials.

A. Reductive Amination: A Versatile Approach

Reductive amination of a suitable keto-acid or aldehyde with butylamine is a powerful and versatile method for introducing the N-butyl group.

Experimental Protocol: Synthesis of N-Butyl-2-aminobenzoic Acid via Reductive Amination

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-formylbenzoic acid (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Amine Addition: Add butylamine (1.1 equivalents) to the solution and stir at room temperature for 30 minutes to form the intermediate imine.

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents), portion-wise.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~2-3.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired N-butyl-2-aminobenzoic acid.

B. Nucleophilic Aromatic Substitution: A Classic Route

Nucleophilic aromatic substitution (SNAr) on a suitable ortho-halogenated benzoic acid with butylamine provides another reliable route.

Experimental Protocol: Synthesis of N-Butyl-2-aminobenzoic Acid via Nucleophilic Aromatic Substitution

-

Reaction Setup: In a sealed tube or a microwave reactor, combine 2-chlorobenzoic acid or 2-fluorobenzoic acid (1 equivalent), butylamine (2-3 equivalents), and a suitable base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Heating: Heat the reaction mixture at an elevated temperature (typically 100-150 °C) for several hours to overnight. Microwave irradiation can often significantly reduce the reaction time.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture and pour it into water. Acidify with a dilute acid to precipitate the product.

-

Purification: Collect the precipitate by filtration, wash with water, and dry. Further purification can be achieved by recrystallization or column chromatography.

Caption: Workflow for in vivo anti-inflammatory screening.

B. Antimicrobial Activity

The emergence of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. [4]Anthranilic acid derivatives have shown promise in this area. [5] In Vitro Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for determining the antimicrobial susceptibility of compounds. [6][7][8] Experimental Protocol:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium, adjusted to a 0.5 McFarland standard.

-

Serial Dilution: Perform serial two-fold dilutions of the N-butyl anthranilic acid derivatives in a 96-well microtiter plate containing the appropriate broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without test compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

C. Anticancer Activity

Several anthranilic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines. [9][10] In Vitro Assay: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a widely used method for screening potential anticancer drugs. [11][12][13][14][15] Experimental Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HCT116, MDA-MB-231) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the N-butyl anthranilic acid derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

IV. Structure-Activity Relationship (SAR) Studies: Guiding a Rational Drug Design

Systematic modifications of the N-butyl anthranilic acid scaffold and correlation of these changes with biological activity are essential for elucidating the SAR. Key areas for modification include:

-

Position and Nature of Substituents on the Anthranilic Acid Ring: Introduction of electron-donating or electron-withdrawing groups at various positions can significantly impact activity.

-

Modification of the Carboxylic Acid Group: Conversion to esters, amides, or other bioisosteres can influence potency, selectivity, and pharmacokinetic properties.

-

Alterations to the N-Butyl Chain: Introducing branching, unsaturation, or cyclic moieties on the butyl chain can probe the steric and electronic requirements of the target binding site.

V. Mechanistic Studies: Unraveling the "How"

For compounds demonstrating significant biological activity, elucidating their mechanism of action is a critical next step.

-

Anti-inflammatory Mechanism: For anti-inflammatory leads, investigations could focus on their ability to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2), lipoxygenase (LOX), or the production of pro-inflammatory cytokines. [16][17]* Antimicrobial Mechanism: Mechanistic studies for antimicrobial compounds could involve investigating their effects on cell wall synthesis, protein synthesis, or nucleic acid replication.

-

Anticancer Mechanism: For anticancer candidates, studies could explore their ability to induce apoptosis, inhibit cell cycle progression, or target specific signaling pathways involved in cancer cell proliferation. [9]

VI. Concluding Remarks and Future Perspectives

The exploration of N-butyl substituted anthranilic acid derivatives represents a compelling opportunity in drug discovery. While the existing literature on this specific class of compounds is sparse, the broader knowledge of anthranilic acid pharmacology provides a strong foundation for their investigation. This guide has outlined a systematic and scientifically rigorous approach to unlock their potential. By combining rational synthesis, multi-faceted biological screening, and in-depth mechanistic studies, researchers can effectively navigate this unexplored chemical space and potentially uncover novel therapeutic agents with improved efficacy and safety profiles. The path forward is clear: the synthesis and comprehensive evaluation of N-butyl anthranilic acid derivatives is not just a worthwhile endeavor, but a necessary one in the continuous search for new and better medicines.

References

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

MI - Microbiology. Broth Microdilution. Retrieved from [Link]

-

ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved from [Link]

-

UKHSA Research Portal. Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Retrieved from [Link]

-

NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

- Thakur, A. K., et al. (2014). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Pharmacological Reports, 66(6), 1048-1055.

- Schmidt-Malan, S. M., et al. (2021). Broth microdilution susceptibility testing. Bio-protocol, 11(12), e4053.

-

Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

- Fehrenbacher, J. C., et al. (2012). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current protocols in pharmacology, Chapter 5, Unit 5.24.

-

Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

-

Creative Biolabs. Carrageenan induced Paw Edema Model. Retrieved from [Link]

- El-Masry, A. H., et al. (1980).

- Kaltenbronn, J. S., et al. (1983). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittel-Forschung, 33(4a), 621-627.

- Asif, M. (2014). Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues. American Journal of Medicine Studies, 2(1), 24-32.

- Wang, L., et al. (2013). Synthesis and biological evaluation of novel anthranilamide derivatives as anticancer agents. European journal of medicinal chemistry, 70, 429-437.

- Beniwal, M., et al. (2014). anti-inflammatory, antimicrobial activity and qsar studies of anthranilic acid derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 1146-1163.

- Li, C. S., et al. (2016). Cytotoxic Anthranilic Acid Derivatives from Deep Sea Sediment-Derived Fungus Penicillium paneum SD-44. Marine drugs, 14(11), 200.

- Gümüş, M., et al. (2021). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Archiv der Pharmazie, 354(3), e2000282.

- Kumar, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & medicinal chemistry, 11(23), 5281-5291.

- Morsy, M. A., et al. (2022). Functional Role of Novel Anthranilic Acid Derivatives as Anti-inflammatory Agents.

- Marinova, P., et al. (2023). Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. Pharmaceuticals, 16(12), 1660.

- Tiwari, D., et al. (2011). SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N-SUBSTITUTED ANTHRANILIC ACID DERIVATIVES. International Journal of Drug Development and Research, 3(2), 265-271.

- Iftikhar, K., et al. (2018). Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies. Bioorganic chemistry, 77, 439-448.

- Sravani, G., & Jayaveera, K. N. (2024). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Journal of Drug Delivery and Therapeutics, 14(7-S), 29-38.

- Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug development research, 82(7), 957-975.

- Aboshanab, A. M., et al. (2022). Hands-on synthetic approaches and biological activities of anthranilic acid derivatives: A mini-review. Egyptian Journal of Chemistry, 65(10), 441-461.

- Joshi, J. D., et al. (2007). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian journal of pharmaceutical sciences, 69(5), 695-697.

- Bala, M., et al. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry, 36(10), 2269-2274.

- Labbé, D. P., et al. (2025).

- Kumar, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & medicinal chemistry, 11(23), 5281-5291.

- Bhat, A., et al. (2024). An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 24(2), 96-116.

- Li, Y., et al. (2023). Design, synthesis, and antitumor evaluation of morpholine substituted bisnaphthalimides as DNA targeting agents. Bioorganic & medicinal chemistry, 85, 117282.

- Patel, R. V., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC advances, 12(35), 22969-22991.

- El-Sayed, N. N. E., et al. (2025). Synthesis, molecular modeling study, preliminary antibacterial, and antitumor evaluation of N-substituted naphthalimides and their structural analogues. Research Square.

Sources

- 1. Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues [pubs.sciepub.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wjpps.com [wjpps.com]

- 5. Synthesis and antimicrobial activity of some anthranilic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Broth Microdilution | MI [microbiology.mlsascp.com]

- 7. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 8. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 9. Synthesis and biological evaluation of novel anthranilamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. clyte.tech [clyte.tech]

- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. atcc.org [atcc.org]

- 16. Functional Role of Novel Anthranilic Acid Derivatives as Anti-inflammatory Agents | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]

- 17. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 2-(Butylamino)benzoic Acid Receptor Binding: A Technical Guide

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive, in-depth walkthrough for conducting in silico modeling of 2-(butylamino)benzoic acid, a small molecule with potential pharmacological applications.[1] Recognizing the structural similarities to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), this guide presents a scientifically-grounded hypothesis targeting the cyclooxygenase (COX) enzymes, COX-1 and COX-2, as putative receptors.[2][3][4] We detail a complete molecular docking workflow, from initial target identification and receptor preparation to ligand setup, simulation, and advanced results analysis. Each protocol is designed as a self-validating system, emphasizing the causality behind methodological choices to ensure scientific integrity. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational techniques to investigate small molecule-receptor interactions and accelerate early-stage drug discovery.[5][6]

Introduction: Rationale and Hypothesis

This compound is an organic compound featuring a benzoic acid core substituted with a butylamino group.[1] While its specific biological activities are not extensively documented, its core structure, N-substituted anthranilic acid, is a well-known pharmacophore. This scaffold is present in fenamate NSAIDs, which are known inhibitors of cyclooxygenase (COX) enzymes.[3][4] COX enzymes catalyze the synthesis of prostaglandins and are pivotal mediators of inflammation and pain.[4][7] There are two primary isoforms: COX-1, which is constitutively expressed and involved in physiological functions like protecting the stomach lining, and COX-2, which is inducible and predominantly involved in the inflammatory response.[3][4]

Selective inhibition of COX-2 is a key strategy in developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[2][7][8] Given the structural analogy of this compound to known COX inhibitors, we hypothesize that it may bind to the active site of COX-1 and/or COX-2. In silico molecular docking provides a rapid, cost-effective, and powerful method to test this hypothesis, predict binding affinity, and elucidate the potential mechanism of action at the atomic level.[5][9][10]

The In Silico Modeling Workflow: A Validated Approach

The successful prediction of a ligand-receptor interaction depends on a systematic and validated workflow. Each step builds upon the last, from preparing high-quality input structures to interpreting the final simulation results. This guide focuses on a robust pipeline utilizing widely accepted tools such as AutoDock Vina for the docking simulation.[11][12][13]

Caption: High-level workflow for in silico receptor binding analysis.

PART 1: Receptor Identification and Preparation

The foundation of a reliable docking study is a high-quality, experimentally determined receptor structure. The Worldwide Protein Data Bank (wwPDB) is the primary repository for 3D structural data of biological macromolecules.[14][15][16][17][18]

Sourcing Receptor Structures

For this study, we will use crystal structures of human COX-1 and COX-2 complexed with known inhibitors. This provides a crucial validation point: the ability to re-dock the co-crystallized ligand and reproduce its experimental pose (RMSD < 2.0 Å) is a key indicator of a well-configured docking protocol.[19][20]

| Target | PDB ID | Description | Resolution (Å) |

| COX-1 | 1EQH | Human COX-1 with Ibuprofen | 2.60 |

| COX-2 | 5IKR | Human COX-2 with Celecoxib | 2.78 |

Experimental Protocol: Receptor Preparation

The raw PDB file is not immediately suitable for docking.[21] It must be "cleaned" to remove non-essential molecules and prepared by adding charges and hydrogen atoms necessary for the force field calculations.[22][23][24]

Caption: Step-by-step receptor preparation workflow.

Step-by-Step Methodology: (Using AutoDockTools)

-

Load PDB: Open AutoDockTools (ADT) and load the downloaded PDB file (e.g., 5IKR.pdb).[23]

-

Remove Water: Select Edit > Delete Water. Crystallographic water molecules are typically removed as their positions are often not conserved and can interfere with ligand binding predictions.[22][24]

-

Remove Heteroatoms: Select the co-crystallized ligand and any other non-essential ions or molecules and delete them (Edit > Delete). This ensures the binding site is clear for docking the new compound.

-

Add Hydrogens: Navigate to Edit > Hydrogens > Add. Select "Polar only" and click OK. This is critical as hydrogens are usually not resolved in X-ray crystal structures but are essential for defining hydrogen bonds.[23][25]

-

Compute Charges: Go to Edit > Charges > Add Kollman Charges. The docking algorithm's scoring function relies on electrostatic calculations, which require assigning partial charges to each atom.[21][23]

-

Save as PDBQT: Save the prepared protein as a PDBQT file (Grid > Macromolecule > Choose). This specialized file format contains the coordinate information plus the partial charges (Q) and atom types (T) required by AutoDock.[13]

PART 2: Ligand Preparation

Proper ligand preparation is as critical as receptor preparation. The 2D structure of this compound must be converted to a 3D conformation, assigned correct charges, and have its rotatable bonds defined.[26][27][28]

Experimental Protocol: Ligand Preparation

Step-by-Step Methodology:

-

Obtain 2D Structure: Source the 2D structure of this compound from a chemical database like PubChem. The SMILES string is a convenient format: CCCCNC1=CC=CC=C1C(=O)O.[29]

-

Generate 3D Conformation: Use a tool like Open Babel or the web server PubChem to convert the 2D structure into an initial 3D conformation and save it as a PDB file. Energy minimization should be performed to obtain a low-energy, geometrically plausible starting structure.[28]

-

Prepare in AutoDockTools: a. Load the 3D ligand PDB file into ADT (Ligand > Input > Open). b. Add Charges: Unlike proteins, Gasteiger charges are typically computed for small organic ligands (Ligand > Torsion Tree > Detect Root).[21] c. Define Rotatable Bonds: The flexibility of the ligand is a key part of docking. ADT will automatically detect rotatable bonds. The number of active torsions can be adjusted (Ligand > Torsion Tree > Choose Torsions). For a small molecule like this, allowing all detected torsions is appropriate.[27] d. Save as PDBQT: Save the final prepared ligand as a PDBQT file (Ligand > Output > Save as PDBQT).

PART 3: Molecular Docking Simulation

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9] The process involves sampling a large number of possible conformations of the ligand within the receptor's binding site and scoring them based on a force field.[30]

Experimental Protocol: AutoDock Vina Docking

Caption: The core molecular docking simulation process.

Step-by-Step Methodology:

-

Define the Search Space (Grid Box): In ADT, load both the prepared receptor and ligand PDBQT files. Navigate to Grid > Grid Box. A box will appear. Position and resize this box to encompass the entire binding site where the co-crystallized ligand was located. A margin of 5-10 Å around the site is recommended. Record the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z).[13][31]

-

Create Configuration File: Create a simple text file named conf.txt. This file tells Vina where to find the input files and how to perform the search.[32]

-

Causality: The exhaustiveness parameter controls the computational effort.[12] A higher value increases the thoroughness of the conformational search at the cost of longer computation time. A value of 16 is a good balance for initial screening.

-

-

Run Vina: Open a command line terminal, navigate to your working directory, and execute the Vina program.[31] ./vina --config conf.txt

Data Interpretation: Binding Affinity and Pose Analysis

Upon completion, Vina generates two key files:

-

Log File (log.txt): Contains the binding affinity scores for the top predicted poses.[31][33]

-

Output PDBQT (out.pdbqt): A multi-model file containing the 3D coordinates of the top binding poses.

The primary metric is the Binding Affinity , reported in kcal/mol. This value is an estimate of the binding free energy (ΔG). More negative values indicate stronger, more favorable binding.[19]

Hypothetical Results Table:

| Ligand | Target | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) |

| This compound | COX-1 | -7.8 | 0.000 (Pose 1) |

| -7.5 | 1.352 (Pose 2) | ||

| -7.2 | 1.891 (Pose 3) | ||

| This compound | COX-2 | -8.9 | 0.000 (Pose 1) |

| -8.6 | 1.105 (Pose 2) | ||

| -8.5 | 2.011 (Pose 3) | ||

| Ibuprofen (Control) | COX-1 | -8.2 | N/A |

| Celecoxib (Control) | COX-2 | -10.1 | N/A |

-

Trustworthiness: The docking scores of known inhibitors (Ibuprofen, Celecoxib) serve as crucial benchmarks. The predicted affinity for our test compound should be compared against these controls.[34] In this hypothetical case, the stronger predicted affinity for COX-2 (-8.9 kcal/mol) over COX-1 (-7.8 kcal/mol) suggests potential COX-2 selectivity.

PART 4: Advanced Analysis and Validation

A docking score alone is insufficient. The credibility of a predicted pose is determined by analyzing its interactions with the receptor's active site residues.[19][20][35]

Visualizing Ligand-Receptor Interactions

Use molecular visualization software like PyMOL or BIOVIA Discovery Studio Visualizer to analyze the top-ranked pose.[33] The goal is to identify key non-covalent interactions that stabilize the complex.

Key Interactions to Analyze: [19][34]

-

Hydrogen Bonds: Crucial for specificity and affinity.

-

Hydrophobic Interactions: Often the primary driver of binding for non-polar ligands.

-

Pi-Pi Stacking: Interactions between aromatic rings.

-

Salt Bridges: Electrostatic interactions between charged groups.

Hypothetical Interaction Analysis for this compound in COX-2 (Pose 1):

| Interaction Type | Ligand Group | Receptor Residue |

| Hydrogen Bond | Carboxylic Acid (-COOH) | Arg-120, Tyr-355 |

| Salt Bridge | Carboxylic Acid (-COO⁻) | Arg-120 |

| Hydrophobic | Butyl Chain | Val-523, Ala-527 |

| Hydrophobic | Phenyl Ring | Leu-352, Ser-353 |

-

Expertise & Experience: The interaction with Arg-120 is particularly significant. This residue is a key feature of the COX active site, and its interaction with the carboxylic acid moiety of many NSAIDs is a well-established binding motif. Observing this interaction in our model significantly increases confidence in the result.

Introduction to Molecular Dynamics (MD)

While molecular docking treats the receptor as rigid, MD simulations provide a more realistic view by modeling the dynamic nature of the protein-ligand complex in a simulated aqueous environment over time.[36] An MD simulation can be used to:

-

Assess Pose Stability: A stable pose will show minimal deviation (low RMSD) from its starting coordinates over the course of the simulation (e.g., 100 nanoseconds).[36]

-

Refine Binding Energetics: More advanced calculations like MM/PBSA can provide a more accurate estimation of binding free energy.

An MD simulation is computationally expensive but offers a powerful method to validate and refine the static picture provided by molecular docking.

Conclusion and Future Directions

This guide outlines a robust, validated workflow for the in silico modeling of this compound binding to COX enzymes. The hypothetical results from our molecular docking simulation suggest that the compound may bind favorably to both isoforms, with a potential preference for COX-2. The predicted binding mode, anchored by a key interaction with Arg-120, is chemically plausible and consistent with known NSAID binding mechanisms.

These in silico findings provide a strong foundation for further investigation. The next logical steps would be:

-

In Vitro Validation: Perform enzyme inhibition assays to experimentally measure the IC50 values of this compound against COX-1 and COX-2.

-

Lead Optimization: Use the structural insights from the docking model to design derivatives with potentially improved potency and selectivity.

-

ADMET Prediction: Conduct in silico predictions of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to assess the compound's drug-likeness.[30]

By integrating computational modeling with experimental validation, researchers can significantly accelerate the journey from a hypothetical compound to a viable drug candidate.

References

-

RCSB Protein Data Bank: Homepage. (n.d.). Retrieved January 14, 2026, from [Link]

-

How to interpret and analyze molecular docking results? (2024). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Worldwide Protein Data Bank. (n.d.). wwPDB. Retrieved January 14, 2026, from [Link]

-

Cyclooxygenase 2 (COX-2) inhibitors. (n.d.). EBSCO. Retrieved January 14, 2026, from [Link]

-

How does one prepare proteins for molecular docking? (2021). Quora. Retrieved January 14, 2026, from [Link]

-

Protein Data Bank: Key to the Molecules of Life. (n.d.). NSF Impacts. Retrieved January 14, 2026, from [Link]

-

Step-by-Step Tutorial on Molecular Docking. (2024). Omics tutorials. Retrieved January 14, 2026, from [Link]

-

Protein Data Bank. (2024). In Wikipedia. Retrieved January 14, 2026, from [Link]

-

What are COX-2 inhibitors and how do they work? (2024). Patsnap Synapse. Retrieved January 14, 2026, from [Link]

-

Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. Retrieved January 14, 2026, from [Link]

-

Molecular Docking Experiments. (2022). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

-

Tutorial – AutoDock Vina. (2020). The Scripps Research Institute. Retrieved January 14, 2026, from [Link]

-

Protein-ligand docking. (2019). Galaxy Training!. Retrieved January 14, 2026, from [Link]

-

Durgia, H., et al. (2023). COX Inhibitors. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Molecular Docking Tutorial. (n.d.). University of Naples Federico II. Retrieved January 14, 2026, from [Link]

-

Homepage | Protein Data Bank in Europe. (n.d.). Retrieved January 14, 2026, from [Link]

-

How I can analyze and present docking results? (2020). Matter Modeling Stack Exchange. Retrieved January 14, 2026, from [Link]

-

Autodock Vina Tutorial - Molecular Docking. (2020). YouTube. Retrieved January 14, 2026, from [Link]

- Vane, J. R., & Botting, R. M. (1995). Mechanism of action of anti-inflammatory drugs.

-

Analysis and Mapping of Molecular Docking Results. (n.d.). CD ComputaBio. Retrieved January 14, 2026, from [Link]

-

Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. Retrieved January 14, 2026, from [Link]

-

COX-2 Inhibitors: What They Are, Uses & Side Effects. (n.d.). Cleveland Clinic. Retrieved January 14, 2026, from [Link]

-

Basic docking. (n.d.). Autodock Vina Documentation. Retrieved January 14, 2026, from [Link]

-

Hands-on tutorials of AutoDock 4 and AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved January 14, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

2-(Butylaminooxy)benzoic acid. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Session 4: Introduction to in silico docking. (n.d.). Retrieved January 14, 2026, from [Link]

-

Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. (2020). YouTube. Retrieved January 14, 2026, from [Link]

- Kores, K., et al. (2019). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Future medicinal chemistry, 11(13), 1649–1660.

-

Molecular docking proteins preparation. (2019). ResearchGate. Retrieved January 14, 2026, from [Link]

-

[MD-2] Protein Preparation for Molecular Docking. (2022). YouTube. Retrieved January 14, 2026, from [Link]

-

2-[4-(Cyclohexen-1-yl)butylamino]benzoic acid. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

- Garibaldi, A., et al. (2026). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. SciPharm, 94(1), 9.

- Kores, K., et al. (2019). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Future medicinal chemistry, 11(13), 1649–1660.

-

AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021). YouTube. Retrieved January 14, 2026, from [Link]

-

Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). (2024). YouTube. Retrieved January 14, 2026, from [Link]

- In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. (2015). International journal of molecular sciences, 16(5), 9436–9462.

- In Silico Study of Potential Small Molecule TIPE2 Inhibitors for the Treatment of Cancer. (2023). International journal of molecular sciences, 24(20), 15007.

-

Benzoic acid, 4-(butylamino)-, 2-(dimethylamino)ethyl ester. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Benzoic acid, p-(butylamino)-, 2-hydroxy-3-(phenylamino)propyl ester, hydrochloride. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

In Silico Target Prediction for Small Molecules. (n.d.). AMiner. Retrieved January 14, 2026, from [Link]

- Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. (2023). Journal of fungi (Basel, Switzerland), 9(7), 743.

Sources

- 1. CAS 17781-86-1: this compound | CymitQuimica [cymitquimica.com]

- 2. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]

- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]

- 8. my.clevelandclinic.org [my.clevelandclinic.org]

- 9. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 10. In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 13. indico4.twgrid.org [indico4.twgrid.org]

- 14. rcsb.org [rcsb.org]

- 15. wwPDB: Worldwide Protein Data Bank [wwpdb.org]

- 16. Protein Data Bank: Key to the Molecules of Life - NSF Impacts | NSF - U.S. National Science Foundation [nsf.gov]

- 17. Protein Data Bank - Wikipedia [en.wikipedia.org]

- 18. Homepage | Protein Data Bank in Europe [ebi.ac.uk]

- 19. researchgate.net [researchgate.net]

- 20. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

- 21. sites.ualberta.ca [sites.ualberta.ca]

- 22. quora.com [quora.com]

- 23. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]

- 24. researchgate.net [researchgate.net]

- 25. youtube.com [youtube.com]

- 26. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 27. m.youtube.com [m.youtube.com]

- 28. youtube.com [youtube.com]

- 29. PubChemLite - this compound (C11H15NO2) [pubchemlite.lcsb.uni.lu]

- 30. mdpi.com [mdpi.com]

- 31. youtube.com [youtube.com]

- 32. eagonlab.github.io [eagonlab.github.io]

- 33. youtube.com [youtube.com]

- 34. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 35. Analysis and Mapping of Molecular Docking Results - CD ComputaBio [computabio.com]

- 36. In Silico Study of Potential Small Molecule TIPE2 Inhibitors for the Treatment of Cancer | MDPI [mdpi.com]

An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of 2-(Butylamino)benzoic Acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

2-(Butylamino)benzoic acid, an N-substituted derivative of anthranilic acid, is a molecule of interest in pharmaceutical and chemical research. Its structural similarity to biologically active compounds necessitates a thorough understanding of its physicochemical properties, particularly its stability under thermal stress. This technical guide provides a comprehensive overview of the thermal stability and degradation profile of this compound. As your Senior Application Scientist, I will guide you through the fundamental principles, experimental methodologies, and expected degradation pathways, empowering you to design robust stability studies and ensure the integrity of your research and development endeavors.

This document is structured to provide not just protocols, but a deep understanding of the rationale behind the experimental choices, ensuring scientific integrity and fostering a proactive approach to stability testing.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is paramount to interpreting its thermal behavior.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₂ | [1] |

| Molecular Weight | 193.24 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in polar organic solvents | |

| Structure | A benzoic acid moiety with a butylamino group at the ortho position. |

The presence of both a carboxylic acid and a secondary amine group dictates the molecule's reactivity and potential degradation pathways. The aromatic ring provides a degree of stability, but the functional groups are susceptible to thermal decomposition.

Core Principles of Thermal Degradation for N-Substituted Anthranilic Acids

The thermal degradation of organic molecules is a complex process involving the breaking of chemical bonds through the input of thermal energy. For this compound, two primary degradation pathways are anticipated based on the known chemistry of anthranilic acid and its derivatives:

-

Decarboxylation: The loss of the carboxyl group as carbon dioxide is a common thermal degradation pathway for benzoic acid and its derivatives.[2][3][4] For N-substituted anthranilic acids, this would lead to the formation of the corresponding N-substituted aniline.

-

Side-Chain Degradation: The N-butyl group is also susceptible to thermal cleavage. This can occur through various mechanisms, including C-N bond scission or fragmentation of the butyl chain itself.

The specific pathway that predominates will be influenced by factors such as the temperature, heating rate, and the atmosphere (inert or oxidative).

Recommended Methodologies for Thermal Analysis

A multi-technique approach is essential for a comprehensive evaluation of the thermal stability and degradation profile of this compound.

Thermogravimetric Analysis (TGA)

Purpose: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining the onset of decomposition, the temperature ranges of different degradation steps, and the overall mass loss.

Experimental Protocol: TGA of this compound

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

-

Atmosphere:

-

Inert: Purge the furnace with high-purity nitrogen or argon at a flow rate of 20-50 mL/min to study the intrinsic thermal decomposition.

-

Oxidative: Purge with dry air or a mixture of oxygen and nitrogen at the same flow rate to assess oxidative stability.

-

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the mass change (%) versus temperature.

-

Determine the onset temperature of decomposition (Tonset) from the initial significant mass loss.

-

Identify the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG).

-

Quantify the mass loss at each degradation step.

-

Causality Behind Experimental Choices:

-

A heating rate of 10 °C/min is a standard condition that provides a good balance between resolution and experimental time.

-

The use of both inert and oxidative atmospheres is crucial to differentiate between purely thermal and thermo-oxidative degradation mechanisms.

Differential Scanning Calorimetry (DSC)

Purpose: DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting point, enthalpy of fusion, and to detect any phase transitions or exothermic/endothermic decomposition events.

Experimental Protocol: DSC of this compound

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

-

Atmosphere: Purge the DSC cell with nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Heat the sample from 30 °C to a temperature just beyond its final decomposition (as determined by TGA) at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Determine the melting point (Tm) from the peak of the endothermic melting transition.

-

Calculate the enthalpy of fusion (ΔHf) by integrating the area of the melting peak.

-

Identify any exothermic peaks that may correspond to decomposition events.

-

Causality Behind Experimental Choices:

-

Hermetically sealed pans are used to prevent mass loss due to sublimation or early decomposition, which would affect the accuracy of the heat flow measurement.

-

Running the DSC under an inert atmosphere prevents oxidative reactions that could mask the true thermal events.

Evolved Gas Analysis (EGA) by TGA-MS or TGA-FTIR

Purpose: To identify the gaseous products evolved during the thermal decomposition of the sample. This is achieved by coupling the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer.

Experimental Workflow: TGA-MS/FTIR

Caption: Workflow for Evolved Gas Analysis (EGA).

Data Interpretation:

-

TGA-MS: The mass spectrometer will detect the mass-to-charge ratio (m/z) of the evolved gaseous fragments. For example, the detection of m/z 44 would strongly indicate the evolution of CO₂ from decarboxylation.

-

TGA-FTIR: The FTIR spectrometer will identify the functional groups of the evolved gases based on their characteristic infrared absorption bands. The presence of a strong absorption band around 2350 cm⁻¹ is a clear indicator of CO₂.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Purpose: To separate and identify the volatile and semi-volatile degradation products formed during the rapid thermal decomposition (pyrolysis) of the sample.

Experimental Protocol: Py-GC-MS of this compound

-

Instrument: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: Place a small amount (µg to mg) of this compound into a pyrolysis tube.

-

Pyrolysis: Rapidly heat the sample to a series of temperatures (e.g., 300 °C, 400 °C, 500 °C) in an inert atmosphere (helium).

-

GC Separation: The resulting pyrolysis products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase.

-

MS Detection: The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.

Causality Behind Experimental Choices:

-

Py-GC-MS is a powerful tool for identifying the structures of degradation products that are not gaseous at room temperature.[5]

-

Stepwise pyrolysis at different temperatures can provide insights into the sequence of degradation reactions.

Predicted Degradation Profile of this compound

Based on the principles of organic chemistry and the available literature on related compounds, the following degradation profile is proposed for this compound under thermal stress in an inert atmosphere.

Proposed Primary Degradation Pathway

Caption: Predicted thermal degradation pathway of this compound.

Explanation of the Pathway:

-

Decarboxylation: The initial and most likely primary degradation step is the decarboxylation of this compound to yield N-butylaniline and carbon dioxide. This is consistent with the known thermal behavior of anthranilic acids.[2][3][4]

-

Secondary Degradation: At higher temperatures, the resulting N-butylaniline may undergo further degradation. The cleavage of the C-N bond is a plausible secondary pathway, leading to the formation of aniline and butyl fragments (which may be detected as butene or butane).

In an Oxidative Atmosphere:

In the presence of oxygen, the degradation profile is expected to be more complex. Oxidation of the butylamino group and the aromatic ring can lead to a wider range of products, including hydroxylated and carbonylated species. The thermal analysis data (TGA/DSC) will likely show a lower onset of decomposition and potentially exothermic events.

Stability-Indicating Analytical Method Development

To accurately quantify the degradation of this compound and its degradation products, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.

Recommended HPLC Method Parameters (Starting Point)

| Parameter | Recommended Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A common mobile phase for reversed-phase chromatography of acidic compounds, providing good peak shape. |

| Gradient Elution | Start with a higher percentage of A and gradually increase B | To effectively separate the parent compound from its potentially more or less polar degradation products. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Provides good reproducibility. |

| Detection | UV at an appropriate wavelength (determined by UV scan) | This compound is expected to have a strong UV chromophore. |

| Injection Volume | 10 µL | A standard injection volume. |

Forced Degradation Studies for Method Validation:

To validate the stability-indicating nature of the HPLC method, forced degradation studies should be performed. This involves subjecting solutions of this compound to various stress conditions to intentionally generate degradation products.

Experimental Workflow for Forced Degradation

Caption: Workflow for forced degradation studies.

The HPLC method is considered stability-indicating if it can resolve the peak of the parent drug from all the degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the parent peak is not co-eluting with any degradants.

Conclusion and Forward-Looking Recommendations

This technical guide provides a comprehensive framework for investigating the thermal stability and degradation profile of this compound. The proposed methodologies, rooted in established principles of thermal analysis and chromatography, offer a robust approach to characterizing this molecule.

It is crucial to emphasize that while the predicted degradation pathways are based on sound chemical principles, they require experimental verification through techniques such as TGA-MS/FTIR and Py-GC-MS. The development and validation of a stability-indicating HPLC method are paramount for accurate quantification of the parent compound and its degradation products in any stability study.

By following the guidance outlined in this document, researchers, scientists, and drug development professionals can confidently assess the thermal stability of this compound, ensuring the quality, safety, and efficacy of their future innovations.

References

- Dunn, G. E., & Scott, K. C. (1970). Mechanism of decarboxylation of substituted anthranilic acids at high acidity. Canadian Journal of Chemistry, 48(21), 3349-3353.

- Clark, L. W. (1956). THE DECARBOXYLATION OF ANTHRANILIC ACID. The Journal of Physical Chemistry, 60(11), 1583-1585.

- Galbraith, M. N., & Schoenfeld, R. (1961). THE DECARBOXYLATION OF ANTHRANILIC ACID. Australian Journal of Chemistry, 14(3), 489-492.

-

Wikipedia. (n.d.). Pyrolysis–gas chromatography–mass spectrometry. Retrieved from [Link]

- Kornblum, N., & Jones, W. J. (1964). The Decarboxylation of Anthranilic Acid. Journal of the American Chemical Society, 86(18), 3904-3907.

-

PubChem. (n.d.). 2-(Butylaminooxy)benzoic acid. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Precursor: A Technical Guide to 2-(Butylamino)benzoic Acid in Organic Synthesis

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Reactivity, and Application of 2-(Butylamino)benzoic Acid.

This guide provides a comprehensive overview of this compound, also known as N-butylanthranilic acid, a key building block in modern organic synthesis. With its unique bifunctional nature, possessing both a secondary amine and a carboxylic acid on an aromatic scaffold, this compound offers a versatile platform for the construction of a diverse array of complex molecules, particularly heterocyclic systems of significant interest in medicinal chemistry and materials science.

Physicochemical Properties and Spectroscopic Characterization

This compound is an organic compound that typically appears as a white to off-white solid.[1] Its structure, featuring a benzoic acid moiety substituted at the ortho position with a butylamino group, imparts solubility in polar organic solvents.[1] The presence of both a basic amino group and an acidic carboxylic acid group allows it to participate in a variety of chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅NO₂ | [1] |

| Molecular Weight | 193.24 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| CAS Number | 17781-86-1 | [1] |

Table 2: Predicted and Representative Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features |